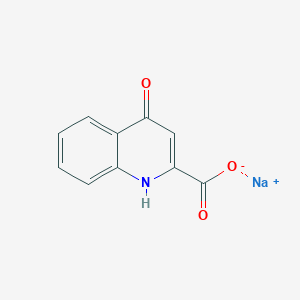

Kynurenic acid sodium salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3.Na/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAZGXKUQDXSSK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Kynurenic Acid Sodium Salt on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of kynurenic acid (KYNA) sodium salt on N-methyl-D-aspartate (NMDA) receptors. It covers the molecular interactions, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this endogenous neuromodulator.

Introduction: Kynurenic Acid and its Sodium Salt

Kynurenic acid (KYNA) is a neuroactive metabolite of the kynurenine (B1673888) pathway, which is the primary route for tryptophan degradation.[1][2][3] It is recognized as the only known endogenous antagonist of the NMDA receptor in the mammalian brain.[3] KYNA is considered a broad-spectrum excitatory amino acid (EAA) antagonist, also affecting AMPA and kainate receptors at higher concentrations.[1][4] Its role in regulating neuronal excitability and its implication in the pathophysiology of neurological and psychiatric disorders, such as schizophrenia, have made it a significant subject of research.[5][6]

The sodium salt of kynurenic acid is frequently used in research due to its increased solubility in aqueous solutions compared to the acid form.[7][8] The biological activity is conferred by the kynurenate anion; therefore, the mechanism of action described herein applies to both kynurenic acid and its sodium salt.

Core Mechanism of Action at the NMDA Receptor

The NMDA receptor is a heterotetrameric ionotropic glutamate (B1630785) receptor, typically composed of two GluN1 and two GluN2 subunits, which are essential for synaptic plasticity, learning, and memory.[2][9][10] For the receptor to activate, both the neurotransmitter glutamate and a co-agonist, typically glycine (B1666218) or D-serine, must bind to their respective sites.[9]

Kynurenic acid's primary mechanism of action on NMDA receptors is as a competitive antagonist at the strychnine-insensitive glycine co-agonist binding site located on the GluN1 subunit.[2][3][5][11][12][13]

-

At Low Micromolar Concentrations: KYNA binds with high affinity to the glycine-binding site on the GluN1 subunit.[2] By competitively inhibiting the binding of glycine, KYNA prevents the conformational change required for channel opening, even in the presence of glutamate.[14][15][16] This antagonism is reversible and can be surmounted by increasing the concentration of glycine or other glycine-site agonists like D-serine.[15][17]

-

At Higher Micromolar Concentrations: KYNA can also act as an antagonist at the glutamate binding site on the GluN2 subunit.[2] However, its affinity for the glutamate site is significantly lower than for the glycine site.[2]

This dual-site interaction contributes to its broad-spectrum EAA antagonist profile.[1] The antagonism at the glycine site is considered its most physiologically relevant action on NMDA receptors.[18]

Figure 1: Mechanism of Kynurenic Acid at the NMDA Receptor.

Quantitative Pharmacological Data

The potency of kynurenic acid as an NMDA receptor antagonist has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric, which is notably dependent on the concentration of the co-agonist glycine.

| Parameter | Value (µM) | Condition | Species/Tissue | Reference |

| IC50 | ~15 | In the absence of added glycine | Cultured rat hippocampal neurons | [12][14][19] |

| IC50 | 235 | In the presence of 10 µM glycine | Cultured rat hippocampal neurons | [12][14][19] |

| IC50 | 8 | Competitive inhibition at glycine site | - | [5] |

| IC50 | ~10 | Competitive inhibition at glycine site | - | [20] |

| IC50 | 160 ± 20 | Antagonism of glutamate-induced ileal contraction | Guinea pig myenteric plexus | [21] |

| IC50 | 25 ± 3 | [3H]glycine binding | Rat cortical membranes | [21] |

| EC50 | 7.9 to 15 | Binding to glycine site (NR1) | - | [2] |

| EC50 | 200 to 500 | Blocking glutamate site (NR2) | - | [2] |

| Ki | 15 | Competitive antagonism of glycine | Mouse cortical neurons | [16] |

Table 1: Quantitative data for kynurenic acid's antagonism of NMDA receptors.

Other Molecular Targets

While its action on NMDA receptors is prominent, a comprehensive understanding requires acknowledging KYNA's effects on other receptors, which may contribute to its overall physiological profile.

-

α7 Nicotinic Acetylcholine Receptors (α7nAChRs): KYNA inhibits α7nAChRs in a noncompetitive manner with an IC50 of approximately 7 µM.[2][5][12][19] This inhibition is voltage-independent and is considered a preferred target for endogenous KYNA at physiological concentrations.[14][18][19]

-

G Protein-Coupled Receptor 35 (GPR35): KYNA is an agonist for GPR35.[5][6]

-

Aryl Hydrocarbon Receptor (AHR): KYNA also acts as a ligand for the AHR.[22]

Figure 2: Molecular targets and primary effects of Kynurenic Acid.

Experimental Protocols

The following sections detail standardized methodologies for characterizing the interaction between kynurenic acid sodium salt and NMDA receptors.

This assay determines the affinity (Ki) of kynurenic acid for the glycine binding site on the NMDA receptor by measuring its ability to displace a specific radioligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) and calculate the inhibition constant (Ki) of this compound at the strychnine-insensitive glycine binding site.

Materials:

-

Tissue Preparation: Rat cortical membranes or cells expressing NMDA receptors.

-

Radioligand: [3H]glycine or a specific glycine site radiolabeled antagonist (e.g., [3H]L-689,560).

-

Test Compound: this compound, dissolved in assay buffer.

-

Non-specific Binding Control: A high concentration of unlabeled glycine (e.g., 1 mM).

-

Assay Buffer: e.g., 50 mM Tris-acetate, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer to a final protein concentration of ~0.5 mg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Membrane preparation, a fixed concentration of radioligand (e.g., 5 nM [3H]glycine), and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of unlabeled glycine (1 mM).

-

Competitive Binding: Membrane preparation, radioligand, and increasing concentrations of this compound (e.g., 10 nM to 1 mM).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound ligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the kynurenic acid concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol directly measures the inhibitory effect of kynurenic acid on NMDA receptor-mediated ionic currents in neurons or heterologous expression systems (e.g., HEK293 cells transfected with NMDA receptor subunits).[9][23]

Objective: To determine the IC50 of this compound for the inhibition of NMDA-evoked currents and to assess the nature of the antagonism.

Materials:

-

Cell Preparation: Primary cultured neurons (e.g., hippocampal or cortical) or transfected HEK293 cells.

-

External Solution (ACSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, and Mg2+-free to prevent voltage-dependent block. pH adjusted to 7.3.

-

Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. pH adjusted to 7.2.

-

Agonist Solution: External solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

-

Antagonist Solutions: Agonist solution containing various concentrations of this compound.

-

Patch-clamp rig: Microscope, micromanipulator, amplifier, and data acquisition system.

Procedure:

-

Cell Patching: Obtain a gigaseal and establish a whole-cell configuration on a selected neuron. Clamp the cell at a negative holding potential (e.g., -60 mV).[9]

-

Baseline Current: Perfuse the cell with the standard external solution to establish a baseline.

-

Elicit NMDA Current: Rapidly apply the agonist solution (NMDA + glycine) to evoke an inward NMDA receptor-mediated current.[9] Wait for the current to reach a stable plateau.

-

Apply Antagonist: Co-apply the agonist solution with a specific concentration of kynurenic acid. Record the inhibition of the agonist-evoked current.

-

Dose-Response Curve: Repeat step 4 with a range of increasing kynurenic acid concentrations, allowing for a washout period between applications to ensure recovery.

-

Data Analysis:

-

Measure the peak or steady-state current amplitude at each kynurenic acid concentration.

-

Normalize the current inhibition to the control response (agonist alone).

-

Plot the percent inhibition against the log of the kynurenic acid concentration.

-

Fit the data to a logistic function to determine the IC50 value.[9]

-

-

Assessing Competitive Antagonism: To confirm competitive antagonism at the glycine site, construct dose-response curves for glycine in the absence and presence of a fixed concentration of kynurenic acid. A parallel rightward shift in the glycine dose-response curve is indicative of competitive antagonism.[12]

Figure 3: Experimental workflow for IC50 determination using patch-clamp.

Conclusion

This compound, through the action of the kynurenate anion, serves as a potent endogenous antagonist of NMDA receptors. Its primary mechanism involves the competitive inhibition of the glycine co-agonist site on the GluN1 subunit, a mode of action that is highly sensitive to local glycine concentrations. While it also interacts with other receptors, its role as a modulator of glutamatergic neurotransmission via the NMDA receptor is central to its neurophysiological and potential pathophysiological functions. The experimental protocols outlined provide a robust framework for the continued investigation of this and other NMDA receptor modulators in research and drug development settings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. mdpi.com [mdpi.com]

- 6. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Non-selective Ionotropic Glutamate | Tocris Bioscience [tocris.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. benchchem.com [benchchem.com]

- 10. researchchemshub.com [researchchemshub.com]

- 11. researchgate.net [researchgate.net]

- 12. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience [jneurosci.org]

- 13. Kynurenic acid antagonises responses to NMDA via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Competitive antagonists and partial agonists at the glycine modulatory site of the mouse N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Kynurenic acid as an Antagonist of α7 Nicotinic Acetylcholine Receptors in the Brain: Facts and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thiokynurenates: a new group of antagonists of the glycine modulatory site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kynurenic Acid Is a Potent Endogenous Aryl Hydrocarbon Receptor Ligand that Synergistically Induces Interleukin-6 in the Presence of Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Dual Role of Kynurenic Acid in Neurological Disorders: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

Kynurenic acid (KYNA), a primary metabolite of the kynurenine (B1673888) pathway, stands at a critical juncture in neuronal function and dysfunction. Traditionally viewed as a neuroprotective agent due to its ability to antagonize excitatory neurotransmission, emerging evidence reveals a more complex and often contradictory role in the pathogenesis of a spectrum of neurological and psychiatric disorders. This technical guide synthesizes the current understanding of KYNA's involvement in schizophrenia, Huntington's disease, Alzheimer's disease, and Parkinson's disease. It presents quantitative data on KYNA levels in these conditions, details key experimental methodologies for its study, and visualizes its complex signaling pathways. This document aims to provide a comprehensive resource for researchers and drug development professionals navigating the intricate landscape of kynurenine pathway modulation for therapeutic intervention.

Introduction: The Kynurenine Pathway and its Neuroactive Metabolites

The kynurenine pathway (KP) is the principal metabolic route for tryptophan degradation in mammals, accounting for over 95% of its catabolism.[1] This pathway generates several neuroactive compounds, creating a delicate balance between neuroprotection and neurotoxicity.[2][3] At a crucial branch point, the enzyme kynurenine aminotransferase (KAT) converts L-kynurenine into kynurenic acid (KYNA), which is generally considered neuroprotective.[3] Conversely, the enzyme kynurenine 3-monooxygenase (KMO) directs L-kynurenine towards the production of neurotoxic metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), an N-methyl-D-aspartate (NMDA) receptor agonist.[3][4][5] The equilibrium between these two branches profoundly impacts neuronal function and survival.[4]

KYNA is primarily synthesized in astrocytes and is recognized for its broad-spectrum antagonism of ionotropic glutamate (B1630785) receptors, including the NMDA, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[6][7] It exerts its most potent inhibitory effect on the NMDA receptor by acting as a noncompetitive antagonist at the glycine (B1666218) co-agonist site.[6][8][9] Additionally, KYNA is an antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) and an agonist for the G protein-coupled receptor 35 (GPR35).[6][10][11] This multifaceted pharmacology underpins its complex role in the central nervous system.

Kynurenic Acid in Neurological and Psychiatric Disorders

Alterations in the delicate balance of the kynurenine pathway, and specifically in the levels of KYNA, have been implicated in a range of neurological disorders. The nature of this dysregulation, however, varies significantly across different diseases.

Schizophrenia: A Hypothesis of Excess

A substantial body of evidence points towards elevated levels of KYNA in the cerebrospinal fluid (CSF) and post-mortem brains of individuals with schizophrenia.[12][13][14][15][16] This has led to the formulation of the "kynurenic acid hypothesis of schizophrenia," which posits that excessive KYNA contributes to the pathophysiology of the disorder.[6][12] By antagonizing NMDA and α7nAChR receptors, elevated KYNA can lead to glutamatergic and cholinergic hypofunction, which are thought to be key contributors to the cognitive deficits and psychotic symptoms observed in schizophrenia.[8][14][16] The increased KYNA levels are often associated with an underlying pro-inflammatory state that activates the kynurenine pathway.[17]

Huntington's Disease: A Story of Deficiency

In stark contrast to schizophrenia, Huntington's disease (HD) is characterized by a deficiency of KYNA in the cerebral cortex and CSF.[18][19][20] This reduction in the brain's natural neuroprotectant, coupled with a potential shift towards the neurotoxic branch of the kynurenine pathway, is believed to contribute to the excitotoxic neuronal death that is a hallmark of HD.[4][18] Studies have shown a significantly increased ratio of kynurenine to KYNA in the putamen of HD patients, suggesting reduced formation of KYNA.[20] The administration of KYNA or strategies to boost its endogenous production have shown neuroprotective effects in animal models of HD.[21]

Alzheimer's Disease: An Unclear Picture

The role of KYNA in Alzheimer's disease (AD) is less definitive, with conflicting reports in the literature.[22] Some studies have reported significantly increased levels of KYNA in the CSF of AD patients compared to healthy controls, suggesting a potential link to inflammatory processes and cognitive disruption through its antagonist actions.[22][23] However, other studies have found reduced or unchanged KYNA levels.[22][24][25] The inconsistencies may be due to the heterogeneity of the disease and the stage at which measurements are taken.[24] It is hypothesized that KYNA may play a role in AD-related hyperphosphorylation of tau and inflammation.[24]

Parkinson's Disease: A Complex and Inconsistent Narrative

The involvement of KYNA in Parkinson's disease (PD) is also complex, with inconsistent findings across studies.[4] While some research points to a deficiency of KYNA, particularly in the brain, others report increased or unchanged levels, especially in peripheral circulation.[4][26] A common theme is the notion that the metabolism of tryptophan is shifted towards neurotoxic kynurenines, leading to a relative deficiency of neuroprotective KYNA.[4] This imbalance is thought to contribute to the loss of dopaminergic neurons.[27] L-DOPA therapy, a cornerstone of PD treatment, can also alter the levels of kynurenine metabolites.[28]

Quantitative Data on Kynurenic Acid Levels

The following tables summarize the reported concentrations of KYNA in the cerebrospinal fluid (CSF) and brain tissue of patients with various neurological disorders compared to healthy controls.

| Disorder | Matrix | Patient Group | Control Group | Finding | Reference(s) |

| Schizophrenia | CSF | 1.67 ± 0.27 nM | 0.97 ± 0.07 nM | Elevated | [8] |

| Schizophrenia | CSF & Brain | - | - | Elevated (Meta-analysis) | [15][16] |

| Alzheimer's Disease | CSF | Higher than controls | - | Elevated | [22] |

| Alzheimer's Disease | CSF | - | - | Inconclusive (some studies show increase, some decrease, some no change) | [22][24] |

| Huntington's Disease | CSF | - | - | Reduced | [20] |

| Huntington's Disease | Cerebral Cortex | - | - | Reduced | [18] |

| Huntington's Disease | Motor Cortex | - | - | Increased (94%) | [29] |

| Parkinson's Disease | Brain (Putamen, Substantia Nigra) | Lower than controls | - | Decreased | [30] |

| Parkinson's Disease | Serum | Unchanged | - | Unchanged | [4] |

Note: The values and findings can vary between studies due to differences in patient cohorts, analytical methods, and disease stage.

Experimental Protocols and Methodologies

The study of KYNA in neurological disorders employs a variety of sophisticated techniques to measure its concentration and elucidate its functional effects.

Quantification of Kynurenic Acid

High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying KYNA in biological samples such as CSF, brain tissue homogenates, and plasma.[18][22] The methodology typically involves:

-

Sample Preparation: Deproteinization of the sample, often using acids like trichloroacetic acid, followed by centrifugation.

-

Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). An isocratic or gradient mobile phase is used to separate KYNA from other metabolites.

-

Detection: Detection is commonly achieved using fluorescence or electrochemical detectors, which offer high sensitivity and specificity for KYNA.[18]

In Vivo Functional Studies

Microdialysis and Reverse Dialysis: These techniques are used to measure extracellular levels of KYNA and other neurotransmitters in the brains of living animals and to locally administer substances.

-

Microdialysis: A probe with a semi-permeable membrane is inserted into a specific brain region. A physiological solution is perfused through the probe, and molecules from the extracellular fluid, including KYNA, diffuse into the perfusate, which is then collected and analyzed by HPLC.

-

Reverse Dialysis: This method is used to introduce substances into the brain. A solution containing a drug, such as an inhibitor of KYNA synthesis, is perfused through the microdialysis probe, allowing the substance to diffuse into the surrounding brain tissue.[31]

Electrophysiology

Patch-Clamp Technique: This technique is used to study the effects of KYNA on ion channels and receptors in individual neurons.[32] By recording the electrical currents flowing through the cell membrane, researchers can directly observe how KYNA modulates the activity of NMDA receptors and α7nAChRs.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways involving KYNA and a typical experimental workflow for its analysis.

Caption: The Kynurenine Pathway showing the synthesis of neuroprotective KYNA and neurotoxic metabolites.

Caption: Major signaling targets of Kynurenic Acid in the central nervous system.

Caption: A generalized workflow for the quantification of Kynurenic Acid in biological samples.

Therapeutic Implications and Future Directions

The dual and context-dependent role of KYNA in neurological disorders presents both challenges and opportunities for therapeutic development.

-

In Schizophrenia: The focus is on reducing brain KYNA levels. This could be achieved by developing inhibitors of kynurenine aminotransferase (KAT), the enzyme responsible for KYNA synthesis.[14]

-

In Huntington's Disease: The therapeutic goal is to increase brain KYNA levels. This might be accomplished through the administration of KYNA prodrugs that can cross the blood-brain barrier, or by inhibiting kynurenine 3-monooxygenase (KMO) to shift the pathway towards KYNA production.[4][21]

-

In Alzheimer's and Parkinson's Diseases: Given the inconsistent findings, a more nuanced approach is required. Targeting the underlying inflammation that drives dysregulation of the kynurenine pathway may be a more viable strategy. Further research is needed to clarify the precise role of KYNA in these conditions.

Conclusion

Kynurenic acid is a pivotal neuromodulator with a complex and often paradoxical role in the health and disease of the central nervous system. Its elevated levels in schizophrenia and deficiency in Huntington's disease highlight the critical importance of maintaining homeostasis within the kynurenine pathway. While its role in Alzheimer's and Parkinson's diseases remains to be fully elucidated, the modulation of KYNA and its metabolic pathway represents a promising avenue for the development of novel therapeutics for a range of devastating neurological disorders. A deeper understanding of the cell-specific and context-dependent regulation of KYNA synthesis and signaling is essential for translating this knowledge into effective clinical interventions.

References

- 1. The kynurenine pathway and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies | MDPI [mdpi.com]

- 4. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Kynurenic acid and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Reactome | GPR35 binds kynurenic acid [reactome.org]

- 12. The kynurenic acid hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kynurenic acid: translational perspectives of a therapeutically targetable gliotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Kynurenic Acid in Schizophrenia: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kynurenine pathway in schizophrenia: pathophysiological and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kynurenic acid concentrations are reduced in Huntington's disease cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dysfunction of brain kynurenic acid metabolism in Huntington's disease: focus on kynurenine aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Kynurenine pathway measurements in Huntington's disease striatum: evidence for reduced formation of kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The kynurenine pathway modulates neurodegeneration in a Drosophila model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kynurenic Acid Levels are Increased in the CSF of Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Kynurenic Acid Levels are Increased in the CSF of Alzheimer’s Disease Patients [ouci.dntb.gov.ua]

- 24. lucris.lub.lu.se [lucris.lub.lu.se]

- 25. Kynurenines, neurodegeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Kynurenine pathway in Parkinson's disease-An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Kynurenine pathway in Parkinson's disease—An update - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Increase in kynurenic acid in Huntington's disease motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. neurology.org [neurology.org]

- 31. Kynurenic acid, by targeting α7 nicotinic acetylcholine receptors, modulates extracellular GABA levels in the rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience [jneurosci.org]

Endogenous Kynurenic acid synthesis and regulation in the brain

An In-depth Technical Guide to Endogenous Kynurenic Acid Synthesis and Regulation in the Brain

Introduction

Kynurenic acid (KYNA) is a neuroactive metabolite of the kynurenine (B1673888) pathway (KP), the primary route of tryptophan degradation in mammals.[1][2] Far from being an inert metabolic byproduct, KYNA is a critical endogenous neuromodulator.[3] It is the only known endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site and also acts as a non-competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[3][4][5] Through these interactions, KYNA influences major neurotransmitter systems, including the glutamatergic, cholinergic, and dopaminergic systems.[1][3]

Dysregulation of KYNA levels in the brain has been implicated in the pathophysiology of a range of central nervous system (CNS) disorders.[5] Elevated KYNA concentrations are associated with cognitive impairments and are found in conditions like schizophrenia, while reduced levels are linked to neurodegenerative diseases such as Huntington's and Parkinson's disease.[2][6] This dual role makes the synthesis and regulation of KYNA a key area of interest for researchers and a promising target for novel therapeutic strategies.[6][7]

This technical guide provides a comprehensive overview of the core mechanisms of endogenous KYNA synthesis in the brain, the intricate regulatory networks that control its production, and detailed experimental protocols for its study.

The Core Synthesis Pathway of Kynurenic Acid

The journey to KYNA begins with the essential amino acid L-tryptophan. Over 95% of tryptophan that is not used for protein synthesis is metabolized through the kynurenine pathway.[4][8]

-

From Tryptophan to Kynurenine: The initial and rate-limiting step is the oxidative cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine. This reaction is catalyzed by two distinct enzymes:

-

Tryptophan 2,3-dioxygenase (TDO): Primarily found in the liver and induced by glucocorticoids.[7]

-

Indoleamine 2,3-dioxygenase (IDO): Widely expressed in peripheral tissues and in the brain, particularly in glial cells and neurons.[1][9] IDO is strongly induced by pro-inflammatory mediators, most notably interferon-γ (IFN-γ).[7][8] N-formylkynurenine is then rapidly converted to L-kynurenine by the enzyme formamidase.[2] L-kynurenine is the pivotal branch-point metabolite of the pathway and readily crosses the blood-brain barrier (BBB) via the large neutral amino acid transporter.[1][10] Consequently, both peripheral and central synthesis contribute to the brain's kynurenine pool.[1]

-

-

Transamination of Kynurenine to KYNA: The final and irreversible step in KYNA synthesis is the transamination of L-kynurenine. This reaction is catalyzed by a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as kynurenine aminotransferases (KATs).[11][12] The reaction requires an α-ketoacid as an amino group acceptor.[13]

Figure 1: Overview of the Kynurenine Pathway in the brain.

The Enzymes of KYNA Synthesis: Kynurenine Aminotransferases (KATs)

Four distinct enzymes, designated KAT I, II, III, and IV, have been identified to catalyze the synthesis of KYNA in the mammalian brain.[5][11] They differ in their structure, cellular localization, and biochemical properties, suggesting distinct physiological roles.

-

KAT I (Glutamine Transaminase K / Cysteine Conjugate Beta-lyase 1): KAT I is found in both astrocytes and neurons.[11] It exhibits a high pH optimum (around 9.6) and shows a preference for pyruvate (B1213749) as its co-substrate.[14]

-

KAT II (Aminoadipate Aminotransferase): KAT II is considered the primary enzyme responsible for brain KYNA synthesis under physiological conditions, contributing to approximately 70-80% of its formation.[12][15][16] It is predominantly localized in astrocytes.[1][15] KAT II has a physiological pH optimum of 7.4 and can utilize a variety of α-ketoacids, including pyruvate and α-ketoglutarate, as co-substrates.[14]

-

KAT III (Cysteine Conjugate Beta-lyase 2): KAT III has been identified in the brain and also contributes to KYNA synthesis.[11] It has an optimal pH of around 9.0.[12]

-

KAT IV (Mitochondrial Aspartate Aminotransferase): This mitochondrial enzyme can also synthesize KYNA.[11] It functions optimally at a pH of approximately 8.0-8.5.[12]

Data Presentation: Characteristics of Kynurenine Aminotransferases

The biochemical properties of the four KAT isoenzymes are summarized below.

| Enzyme | Alternative Names | Primary Brain Cell Location | pH Optimum | Preferred α-Ketoacid Co-substrates |

| KAT I | Glutamine Transaminase K (GTK), Cysteine Conjugate Beta-lyase 1 (CCBL1) | Astrocytes, Neurons | ~9.6[14] | Pyruvate[14] |

| KAT II | Aminoadipate Aminotransferase (AADAT) | Astrocytes[1][15] | ~7.4[14] | Pyruvate, α-ketoglutarate[14] |

| KAT III | Cysteine Conjugate Beta-lyase 2 (CCBL2) | Not extensively characterized | ~9.0[12] | α-ketobutyrate, Oxaloacetate[12] |

| KAT IV | Mitochondrial Aspartate Aminotransferase (GOT2) | Mitochondria (ubiquitous) | ~8.0 - 8.5[12] | α-ketoglutarate |

Regulation of Endogenous KYNA Synthesis

The production of KYNA in the brain is a tightly regulated process, influenced by substrate availability, competing enzymatic pathways, cellular compartmentalization, and inflammatory signals.

Substrate Availability and Competing Pathways

The concentration of L-kynurenine is a primary determinant of the rate of KYNA synthesis, as KAT enzymes have a relatively low affinity for their substrate.[13] A critical regulatory node is the competition for the L-kynurenine pool between KATs and the enzyme kynurenine 3-monooxygenase (KMO) .[1][15]

-

KMO initiates the so-called "neurotoxic" branch of the pathway, converting kynurenine to 3-hydroxykynurenine (3-HK), which is a precursor to the excitotoxin quinolinic acid (QUIN).[1][6]

-

The balance between KAT and KMO activities is therefore crucial; shunting kynurenine towards KATs increases neuroprotective KYNA, while increased KMO activity favors the production of potentially neurotoxic metabolites.[6][17] KMO inhibitors are being explored as a therapeutic strategy to increase brain KYNA levels.[7]

Cellular Segregation of the Kynurenine Pathway

A key feature of kynurenine metabolism in the brain is the physical segregation of its two main branches into different cell types.[1][9]

-

Astrocytes are the primary site of KYNA synthesis. They express high levels of KATs (particularly KAT II) but lack KMO.[1][15] They take up kynurenine from the bloodstream or surrounding environment to produce and release KYNA.

-

Microglia , the resident immune cells of the brain, are the main producers of 3-HK and QUIN.[6] They express high levels of KMO, which is further upregulated during neuroinflammation.[15]

-

Neurons have been shown to contain KMO and can also contribute to the 3-HK/QUIN branch.[18]

This cellular arrangement creates a system where astrocytic KYNA production can counteract the excitotoxic potential of microglial QUIN production.

Figure 2: Cellular regulation of KYNA synthesis in the brain.

Inflammatory and Immune Regulation

Neuroinflammation profoundly impacts KYNA synthesis by altering the expression of key kynurenine pathway enzymes.[15][19]

-

Cytokine Induction: Pro-inflammatory cytokines like IFN-γ and TNF-α, released during infection or sterile inflammation, strongly upregulate IDO and KMO.[1][20]

-

Pathway Shift: This leads to an overall increase in kynurenine pathway flux but preferentially shunts metabolism down the KMO branch in microglia, resulting in higher levels of QUIN relative to KYNA.[15][17] This shift is believed to contribute to the neurotoxicity seen in inflammatory brain disorders.[8]

Alternative Synthesis Pathway

While the KAT-mediated conversion of L-kynurenine is the primary route, an alternative pathway exists, particularly in the cerebellum.[3] This route involves the conversion of D-kynurenine to KYNA, catalyzed by the enzyme D-amino acid oxidase (D-AAO) .[3] The cerebellum shows significantly higher D-AAO-catalyzed KYNA production compared to other brain regions.[3] This highlights region-specific differences in KYNA metabolism.

Data Presentation: Basal KYNA Concentrations in the Brain

Basal concentrations of KYNA vary across different brain regions, reflecting the local balance of synthesis and degradation.

| Brain Region | Species | Approximate Basal Concentration | Reference |

| Caudate Nucleus | Human | 1.58 ± 0.43 pmol/mg tissue | [21] |

| Frontal Cortex | Human | 0.38 ± 0.05 pmol/mg tissue | [21] |

| Hippocampus | Human | 0.45 ± 0.06 pmol/mg tissue | [21] |

| Cerebellum | Human | 0.14 ± 0.02 pmol/mg tissue | [21] |

| Hippocampus | Rat | ~20-40 nM (extracellular) | [22] |

| Frontal Cortex | Rat | ~5-15 nM (extracellular) | [3] |

Experimental Protocols

Accurate measurement of KYNA levels and the activity of its synthesizing enzymes are crucial for research in this field.

Protocol 1: Measurement of KYNA in Brain Tissue using HPLC

This protocol describes a widely used method for quantifying KYNA from brain tissue homogenates using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[23][24]

1. Materials and Reagents:

-

Brain tissue of interest

-

Ultrapure water

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA) for protein precipitation

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size)

-

Mobile Phase: 50 mM sodium acetate (B1210297), 5% (v/v) acetonitrile, pH adjusted to 6.2 with glacial acetic acid.[24]

-

Post-column Reagent: 500 mM zinc acetate (enhances fluorescence).[24]

-

KYNA standard for calibration curve.

2. Procedure:

-

Tissue Homogenization: Weigh the frozen brain tissue sample. Homogenize in a known volume (e.g., 1:5 w/v) of ice-cold ultrapure water or a suitable buffer using a sonicator. Keep samples on ice throughout.

-

Protein Precipitation: Add an equal volume of ice-cold PCA (e.g., 0.4 M) to the homogenate. Vortex thoroughly and incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant, which contains the metabolites.

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Set the fluorescence detector to an excitation wavelength of 344 nm and an emission wavelength of 398 nm .[23]

-

Inject a standard volume (e.g., 20-30 µL) of the supernatant onto the C18 column.

-

Run the sample isocratically with a flow rate of approximately 0.5 - 1.0 mL/min.[3][24]

-

If using, deliver the post-column zinc acetate solution at a low flow rate (e.g., 0.1 mL/min) via a T-junction before the detector.[24]

-

-

Quantification: Identify the KYNA peak based on its retention time, which should match that of the KYNA standard (~7-11 minutes, depending on exact conditions).[3][23] Quantify the concentration by comparing the peak area to a standard curve generated from known concentrations of KYNA.

Protocol 2: In Vitro Assay of Kynurenine Aminotransferase (KAT) Activity

This protocol measures the rate of KYNA synthesis from its precursor, L-kynurenine, in a brain tissue homogenate.[3][25]

1. Materials and Reagents:

-

Brain tissue homogenate (prepared as in Protocol 1, Step 1, but often in a buffer like Tris-HCl).

-

Reaction Buffer: e.g., 150 mM Tris-acetate buffer, pH adjusted to 7.4 for KAT II or higher for other KATs.

-

L-kynurenine stock solution.

-

α-ketoacid co-substrate stock solution (e.g., sodium pyruvate or α-ketoglutarate).

-

Pyridoxal-5'-phosphate (PLP) stock solution (co-factor for KATs).

-

Reaction termination solution (e.g., PCA or TCA).

2. Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the buffer, PLP (final concentration ~40 µM), and the α-ketoacid (final concentration ~1-5 mM).

-

Initiate Reaction: Add a specific amount of brain homogenate (protein content should be predetermined) to the reaction mixture. Pre-incubate for 5 minutes at 37°C. Start the enzymatic reaction by adding L-kynurenine (final concentration typically 50-200 µM).

-

Incubation: Incubate the reaction tubes at 37°C for a set period (e.g., 60-120 minutes). The time should be within the linear range of the reaction.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold PCA or TCA.

-

Sample Preparation: Vortex and centrifuge the tubes at high speed (14,000 x g) for 10 minutes at 4°C to pellet proteins.

-

Quantify Product: Analyze the supernatant for the amount of newly synthesized KYNA using the HPLC method described in Protocol 1.

-

Calculate Activity: Enzyme activity is typically expressed as pmol or nmol of KYNA produced per milligram of protein per hour.

Figure 3: Experimental workflow for KYNA measurement in brain tissue.

Conclusion

The synthesis of kynurenic acid in the brain is a complex, multi-faceted process governed by at least four different enzymes, substrate availability, and the activity of competing metabolic pathways. The cellular segregation of KYNA synthesis in astrocytes from the production of other neuroactive kynurenines in microglia and neurons provides a sophisticated mechanism for regulating neuronal function. Furthermore, the sensitivity of the kynurenine pathway to inflammatory signals firmly links brain immune status to neuromodulation, with significant implications for a host of neurological and psychiatric disorders. A thorough understanding of these synthesis and regulatory mechanisms, aided by robust experimental protocols, is essential for developing targeted pharmacological interventions that can modulate brain KYNA levels for therapeutic benefit.

References

- 1. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]

- 5. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - ProQuest [proquest.com]

- 6. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The kynurenine pathway as a therapeutic target in cognitive and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the Kynurenine Pathway in Human Neurons | Journal of Neuroscience [jneurosci.org]

- 9. researchgate.net [researchgate.net]

- 10. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications [mdpi.com]

- 11. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Relevance of Alternative Routes of Kynurenic Acid Production in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two kynurenine aminotransferases in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Kynurenines in CNS disease: regulation by inflammatory cytokines [frontiersin.org]

- 16. Quantitative Translational Analysis of Brain Kynurenic Acid Modulation via Irreversible Kynurenine Aminotransferase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kynurenines in CNS disease: regulation by inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. braininflammation.org [braininflammation.org]

- 20. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification and quantification of kynurenic acid in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. A High-performance Liquid Chromatography Measurement of Kynurenine and Kynurenic Acid: Relating Biochemistry to Cognition and Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 25. Development of a microplate fluorescence assay for kynurenine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Kynurenic Acid Sodium Salt: A Comprehensive Technical Guide to its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynurenic acid (KYNA), a metabolite of the tryptophan kynurenine (B1673888) pathway, has emerged as a significant endogenous neuroprotective agent.[1] Its sodium salt is often utilized in research due to its increased aqueous solubility. This technical guide provides an in-depth overview of the mechanisms of action, quantitative data, and detailed experimental protocols relevant to the study of kynurenic acid sodium salt as a neuroprotective agent. The balance between neuroprotective KYNA and potentially neurotoxic metabolites of the kynurenine pathway, such as quinolinic acid, is crucial for neuronal health.[1]

Core Mechanisms of Neuroprotection

Kynurenic acid exerts its neuroprotective effects through a multi-target mechanism, engaging with several key receptors and pathways involved in neuronal excitability, inflammation, and oxidative stress.

Antagonism of Excitatory Amino Acid Receptors

A primary neuroprotective mechanism of KYNA is its broad-spectrum antagonism of ionotropic glutamate (B1630785) receptors. Overactivation of these receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to excessive calcium influx, triggering excitotoxic cell death pathways.[2] KYNA has been shown to be an antagonist at NMDA, kainate, and AMPA receptors.

KYNA acts as a non-competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor.[3] It also competitively blocks the agonist-binding sites of NMDA, kainate, and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, albeit with lower affinity.[1]

Modulation of Nicotinic Acetylcholine (B1216132) Receptors

Kynurenic acid also acts as a non-competitive antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR).[4] The inhibition of these receptors by KYNA is voltage-independent and does not appear to involve open-channel blockade.[4] This interaction suggests a complex interplay between the kynurenine pathway and the cholinergic system in the brain.[5]

Activation of G-Protein Coupled Receptor 35 (GPR35)

KYNA is an agonist for the orphan G-protein coupled receptor GPR35.[6][7] Activation of GPR35 by KYNA can lead to the mobilization of intracellular calcium and the production of inositol (B14025) phosphate.[7] This signaling pathway is implicated in anti-inflammatory responses.[8] Upon binding, KYNA induces the internalization of GPR35.[7]

Reduction of Oxidative Stress

Kynurenic acid has been shown to act as a reactive oxygen species (ROS) scavenger.[9] In models of neonatal hypoxia-ischemia, KYNA administration significantly reduced the increase in ROS and the activity of antioxidant enzymes, suggesting a direct role in mitigating oxidative damage.[9] This antioxidant property contributes to its overall neuroprotective profile.

Induction of Neprilysin

Recent studies have revealed that low micromolar concentrations of KYNA can strongly induce the gene expression, protein level, and enzymatic activity of neprilysin (NEP).[10] Neprilysin is a key enzyme in the degradation of amyloid-β peptide, the accumulation of which is a hallmark of Alzheimer's disease.[10] This neuroprotective effect of KYNA was shown to be independent of NMDA receptor antagonism and was abolished by a neprilysin inhibitor.[10]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of kynurenic acid from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Affinities and Inhibitory Concentrations

| Target | Preparation | Assay | Value | Reference |

| NMDA Receptor (Glycine Site) | Rat cortical membranes | Radioligand binding | IC50: ~8-15 µM (in absence of glycine) | [1] |

| NMDA Receptor (Glycine Site) | Rat cortical membranes | Radioligand binding | IC50: ~50-200 µM (in presence of 10 µM glycine) | [1] |

| NMDA, Kainate, AMPA Receptors | - | - | IC50: 100-500 µM | [1] |

| α7 Nicotinic Acetylcholine Receptor | Cultured hippocampal neurons | Electrophysiology | IC50: ~7 µM | [4][5] |

| GPR35 | GPR35-expressing cells | Calcium mobilization | - | [7] |

Table 2: In Vivo Neuroprotective Doses and Effects

| Animal Model | Condition | Administration Route | Dose | Outcome | Reference |

| Neonatal Rats | Hypoxia-Ischemia | Intraperitoneal | 50-150 mg/kg | Effective when applied immediately after HI | [9] |

| Neonatal Rats | Hypoxia-Ischemia | Intraperitoneal | 300 mg/kg | Neuroprotective up to 6 hours after HI | [9] |

| Adult Rats | Heat Stroke | Intravenous | 30-100 mg/kg | Dose-dependently decreased survival time | [3] |

Table 3: Physicochemical Properties

| Compound | Molecular Weight | Aqueous Solubility | Storage | Reference |

| Kynurenic Acid | 189.17 g/mol | Soluble in 1eq. NaOH (100 mM) | Room Temperature | [11] |

| This compound | 211.15 g/mol | Soluble in water (100 mM) | Desiccate at Room Temperature | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents

Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Primary neuronal culture or cell line expressing NMDA receptors

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4

-

Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

-

NMDA and glycine stock solutions

-

This compound stock solution

-

Agonist application system (e.g., fast-perfusion system)

Procedure:

-

Prepare neuronal cultures on coverslips.

-

Prepare external and internal recording solutions and filter-sterilize.

-

Pull recording pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 4-6 MΩ when filled with internal solution.

-

Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

-

Identify a healthy neuron for recording.

-

Fill a recording pipette with internal solution and mount it on the headstage.

-

Approach the selected neuron with the pipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (gigaohm) seal.

-

Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

Record baseline currents evoked by brief application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

-

Bath-apply this compound at the desired concentrations.

-

After equilibration, record NMDA-evoked currents in the presence of this compound.

-

Wash out the this compound and record recovery currents.

-

Analyze the data by measuring the peak amplitude of the NMDA-evoked currents before, during, and after application of this compound.

Protocol 2: In Vivo Microdialysis in Rodent Brain

Objective: To measure the extracellular concentration of kynurenic acid in a specific brain region following systemic administration.

Materials:

-

Adult rat or mouse

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound for injection

-

HPLC system with fluorescence or mass spectrometry detection

Procedure:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., hippocampus, striatum).

-

Implant a guide cannula stereotaxically to the desired coordinates.

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula in the awake, freely moving animal.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a 1-2 hour equilibration period.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., intraperitoneally).

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the concentration of kynurenic acid in the dialysate samples using HPLC.

-

At the end of the experiment, euthanize the animal and verify the probe placement histologically.

Protocol 3: MTT Assay for Neuronal Viability

Objective: To assess the neuroprotective effect of this compound against excitotoxicity-induced cell death.

Materials:

-

Neuronal cell culture

-

96-well culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Excitotoxic agent (e.g., glutamate, NMDA)

-

This compound

-

Microplate reader

Procedure:

-

Seed neuronal cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Induce excitotoxicity by adding an excitotoxic agent (e.g., glutamate) to the wells (excluding control wells).

-

Incubate the plate for the desired duration (e.g., 24 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the absorbance of untreated control cells.

Protocol 4: Measurement of Reactive Oxygen Species (ROS)

Objective: To measure the effect of this compound on ROS production in brain tissue or cell culture.

Materials:

-

Brain tissue homogenate or neuronal cell culture

-

2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

-

Fluorometric plate reader or fluorescence microscope

-

Oxidative stress inducer (e.g., H2O2, menadione)

-

This compound

Procedure:

-

Prepare brain tissue homogenate or neuronal cell culture.

-

Load the cells or homogenate with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Wash the cells or homogenate to remove excess probe.

-

Treat with this compound at desired concentrations.

-

Induce oxidative stress with an appropriate agent.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorometric plate reader or visualize under a fluorescence microscope.

-

Quantify the change in fluorescence as an indicator of ROS production.

Conclusion

This compound is a promising neuroprotective agent with a multifaceted mechanism of action. Its ability to antagonize excitatory amino acid receptors, modulate nicotinic receptors, activate GPR35, reduce oxidative stress, and induce neprilysin highlights its potential for therapeutic intervention in a range of neurodegenerative and neurological disorders. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the neuroprotective properties of this endogenous metabolite. Further research into the development of KYNA analogs with improved blood-brain barrier permeability may pave the way for novel therapeutic strategies.[4]

References

- 1. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications | Journal of Neuroscience [jneurosci.org]

- 5. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Kynurenic acid ameliorates NLRP3 inflammasome activation by blocking calcium mobilization via GPR35 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. goums.ac.ir [goums.ac.ir]

- 10. The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kynurenic acid | Non-selective Ionotropic Glutamate | Tocris Bioscience [tocris.com]

- 12. This compound | Non-selective Ionotropic Glutamate | Tocris Bioscience [tocris.com]

The Pharmacology of Kynurenic Acid Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kynurenic acid (KYNA), a metabolite of the tryptophan pathway, is a neuroactive compound with a complex pharmacological profile. Its sodium salt is often utilized for its enhanced solubility in experimental settings. This guide provides a comprehensive overview of the pharmacology of kynurenic acid, focusing on its mechanisms of action, pharmacokinetics, and pharmacodynamics. It is intended to serve as a technical resource for professionals in the fields of neuroscience, pharmacology, and drug development. This document summarizes key quantitative data, details experimental methodologies for its study, and visualizes its primary signaling pathways.

Introduction

Kynurenic acid is an endogenous neuromodulator that has garnered significant interest for its pleiotropic actions within the central nervous system (CNS) and periphery.[1] It is a broad-spectrum antagonist of ionotropic glutamate (B1630785) receptors and the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), and an agonist of the G protein-coupled receptor 35 (GPR35).[1] This multifaceted activity profile positions KYNA as a compound of interest for a variety of neurological and inflammatory disorders. This guide will delve into the core pharmacological aspects of kynurenic acid, with a focus on the data and methodologies relevant to research and development.

Mechanism of Action

Kynurenic acid's pharmacological effects are mediated through its interaction with multiple receptor systems.

Ionotropic Glutamate Receptor Antagonism

Kynurenic acid is a well-established antagonist of all three subtypes of ionotropic glutamate receptors:

-

N-Methyl-D-Aspartate (NMDA) Receptors: KYNA acts as a non-competitive antagonist at the glycine (B1666218) co-agonist site on the GluN1 subunit of the NMDA receptor.[2]

-

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors: At high concentrations, KYNA competitively antagonizes AMPA receptors.[3] Interestingly, at lower, nanomolar concentrations, it has been reported to potentiate AMPA receptor responses.[3]

-

Kainate Receptors: KYNA also acts as a competitive antagonist at kainate receptors.[2]

α7 Nicotinic Acetylcholine Receptor (α7nAChR) Antagonism

Kynurenic acid has been reported to be a non-competitive antagonist of the α7nAChR.[4] This action is thought to contribute to its modulation of cholinergic neurotransmission. However, it is important to note that this finding is a subject of debate within the scientific community, with some studies failing to replicate this effect.[5]

G Protein-Coupled Receptor 35 (GPR35) Agonism

More recently, kynurenic acid was identified as an endogenous agonist for the orphan G protein-coupled receptor, GPR35.[6] Activation of GPR35 by KYNA has been linked to the modulation of inflammatory responses and energy homeostasis.[7]

Quantitative Pharmacological Data

The following tables summarize the reported binding affinities and functional potencies of kynurenic acid at its primary molecular targets.

| Receptor Subtype | Ligand | Assay Type | Species | IC50 / Kᵢ (µM) | Reference(s) |

| NMDA | Kynurenic acid | Whole-cell patch clamp | Rat | 70 (ID50) | [2] |

| Kynurenic acid | Whole-cell patch clamp (NR1a/NR2A) | Human | 158 | [5] | |

| Kynurenic acid | Whole-cell patch clamp (NR1a/NR2B) | Human | 681 | [5] | |

| AMPA | Kynurenic acid | Whole-cell patch clamp | Rat | 433 | [5] |

| Kynurenic acid | Whole-cell patch clamp (GluR2) | Human | 596 | [5] | |

| Kainate | Kynurenic acid | Whole-cell patch clamp | Rat | 500 (ID50) | [2] |

| α7nAChR | Kynurenic acid | Whole-cell patch clamp | Rat | ~7 | [4] |

| Receptor | Ligand | Assay Type | Species | EC50 (µM) | Reference(s) |

| GPR35 | Kynurenic acid | Calcium Mobilization | Human | 39.2 | [8] |

| Kynurenic acid | Calcium Mobilization | Rat | 7.4 | [8] | |

| Kynurenic acid | Calcium Mobilization | Mouse | 10.7 | [8] |

Pharmacokinetics

Detailed pharmacokinetic data for kynurenic acid sodium salt is limited. However, studies on kynurenic acid provide insights into its absorption, distribution, metabolism, and excretion.

| Parameter | Observation | Species | Reference(s) |

| Absorption | Rapidly absorbed from the digestive tract after oral administration. | Human, Animal | [9] |

| Distribution | Poorly crosses the blood-brain barrier. Found in various peripheral tissues including the spleen and liver. | Animal | [9][10] |

| Metabolism | Not extensively metabolized. | Animal | [9] |

| Excretion | Primarily excreted unchanged in the urine. | Human, Animal | [9] |

| Brain Clearance | Rapidly cleared from the brain (t½ < 1 hour). | Rat, NHP | [11] |

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

This protocol is adapted from a general method for competitive radioligand binding assays at the NMDA receptor and can be used to assess the affinity of kynurenic acid.

Objective: To determine the binding affinity (Kᵢ) of kynurenic acid for the NMDA receptor.

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

[³H]-CGP 39653 (radioligand for the glutamate binding site) or [³H]-Glycine (for the glycine binding site)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold homogenization buffer. Centrifuge the homogenate and wash the resulting pellet multiple times. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes + Radioligand + Assay Buffer

-

Non-specific Binding (NSB): Membranes + Radioligand + High concentration of a known unlabeled ligand (e.g., 1 mM L-glutamate or 1 mM glycine)

-

Competitive Binding: Membranes + Radioligand + Varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the kynurenic acid concentration to generate a competition curve. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a general procedure to investigate the effects of kynurenic acid on ligand-gated ion channels in cultured hippocampal neurons.[9][12][13][14][15]

Objective: To characterize the functional effects of kynurenic acid on NMDA, AMPA, or α7nACh receptors.

Materials:

-

Primary hippocampal neuron culture

-

External solution (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Internal solution (pipette solution, e.g., K-gluconate based)

-

Agonists (e.g., NMDA/glycine, AMPA, acetylcholine)

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

Microscope

-

Micromanipulator

-

Borosilicate glass capillaries for patch pipettes

Procedure:

-

Cell Preparation: Culture primary hippocampal neurons on coverslips.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Approach a neuron with the patch pipette and form a gigaseal. Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

-

Data Recording: Clamp the cell at a holding potential (e.g., -60 mV). Apply the specific agonist to elicit an ionic current.

-

Drug Application: After obtaining a stable baseline response to the agonist, co-apply the agonist with varying concentrations of this compound.

-

Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the absence and presence of kynurenic acid. Plot the percentage of inhibition against the logarithm of the kynurenic acid concentration to determine the IC₅₀.

GPR35 Activation Assay (Calcium Mobilization)

This protocol describes a method to measure the activation of GPR35 by kynurenic acid through the quantification of intracellular calcium mobilization.[16][17][18][19]

Objective: To determine the potency (EC₅₀) of kynurenic acid in activating GPR35.

Materials:

-

HEK293 cells stably expressing GPR35

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound

-

96- or 384-well black-walled, clear-bottom plates

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

-

Cell Plating: Seed GPR35-expressing HEK293 cells into the assay plates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. Incubate to allow for de-esterification of the dye.

-

Compound Plate Preparation: Prepare serial dilutions of this compound in assay buffer in a separate compound plate.

-

Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Assay Execution: The instrument will first measure the baseline fluorescence of the cells. It will then automatically add the kynurenic acid solutions from the compound plate to the cell plate and continue to record the fluorescence signal over time.

-

Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium mobilization, is measured. Plot the peak fluorescence response against the logarithm of the kynurenic acid concentration to generate a dose-response curve and determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

GPR35 Signaling Pathway

Activation of GPR35 by kynurenic acid initiates a signaling cascade primarily through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. It can also lead to the mobilization of intracellular calcium.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Logical Relationship of KYNA's Antagonistic Actions

This diagram illustrates the inhibitory effect of kynurenic acid on major excitatory neurotransmitter systems.

Therapeutic Potential

The diverse pharmacological profile of kynurenic acid suggests its potential therapeutic application in a range of disorders. Its neuroprotective properties, stemming from the blockade of excitotoxic glutamate receptors, make it a candidate for the treatment of neurodegenerative diseases such as Huntington's and Alzheimer's disease. Furthermore, its modulation of glutamatergic and cholinergic systems has implicated it in the pathophysiology of psychiatric disorders like schizophrenia. The anti-inflammatory effects mediated through GPR35 activation are also being explored for their therapeutic relevance.

Conclusion

This compound, as a research tool, provides a means to investigate the complex roles of this endogenous neuromodulator. Its interactions with multiple, key receptor systems in the brain and periphery underscore its significance in both physiological and pathological processes. This guide has provided a consolidated resource of its pharmacology, offering quantitative data, experimental methodologies, and visual representations of its signaling pathways to aid researchers and drug development professionals in their endeavors. Further research is warranted to fully elucidate the therapeutic potential of modulating the kynurenergic system.

References

- 1. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 2. Kynurenic acid inhibits the activation of kainic and N-methyl-D-aspartic acid-sensitive ionotropic receptors by a different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kynurenic acid has a dual action on AMPA receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological characterisation of the actions of kynurenic acid at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactome | GPR35 binds kynurenic acid [reactome.org]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative Translational Analysis of Brain Kynurenic Acid Modulation via Irreversible Kynurenine Aminotransferase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. Whole Cell Patch Clamp Protocol [protocols.io]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 19. benchchem.com [benchchem.com]

Kynurenic Acid: A Comprehensive Technical Guide to its Modulation of Glutamatergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kynurenic acid (KYNA), a broad-spectrum antagonist of excitatory amino acid receptors, is an endogenous metabolite of the kynurenine (B1673888) pathway. It competitively inhibits ionotropic glutamate (B1630785) receptors, including N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, thereby playing a crucial role in the modulation of glutamatergic neurotransmission. This technical guide provides an in-depth analysis of the mechanisms of action of KYNA, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. Understanding the intricate interactions between KYNA and the glutamatergic system is paramount for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

Introduction

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its receptors are fundamental to synaptic plasticity, learning, and memory.[1][2] Dysregulation of glutamatergic signaling is implicated in numerous neuropathologies. Kynurenic acid, a product of tryptophan metabolism, has emerged as a key endogenous modulator of this system. It acts as an antagonist at all three subtypes of ionotropic glutamate receptors, with a particular potency at the glycine (B1666218) co-agonist site of the NMDA receptor.[3][4] This document serves as a technical resource, consolidating the current understanding of KYNA's effects on glutamatergic neurotransmission.

Quantitative Data: Kynurenic Acid's Interaction with Glutamate Receptors

The inhibitory potency of kynurenic acid varies across the different glutamate receptor subtypes. The following tables summarize the key quantitative data from various studies, providing a comparative overview of its effects.

| Receptor Subtype | Preparation | IC50 Value (μM) | Glycine Concentration (μM) | Reference |

| NMDA Receptor | Cultured rat hippocampal neurons | ~15 | Absent | [5][6][7] |

| Cultured rat hippocampal neurons | ~235 | 10 | [5][6][7] | |

| Human NR1a/NR2A receptors | 158 | 30 | [8] | |

| Human NR1a/NR2B receptors | 681 | 30 | [8] | |

| Rat NMDA receptor subunits (NR1A/NR2A) | 24.4 | 1 | [9] | |

| Rat NMDA receptor subunits (NR1A/NR2A) | 158 | 30 | [9] | |

| General | ~10 | - | [3] | |

| AMPA Receptor | Cultured rat hippocampal neurons | 433 | - | [8] |

| Human GluR2(flip/unedited) cell line | 596 | - | [8] | |

| Kainate Receptor | General | 500 | - | [10][11] |

| Cultured cerebellar granule cells | 200 | - | [12] |